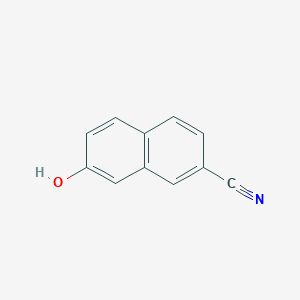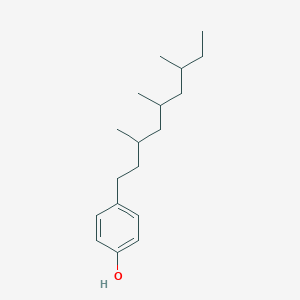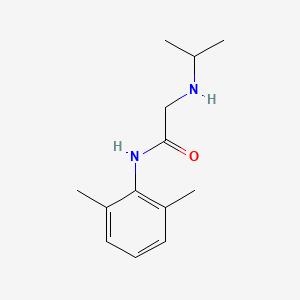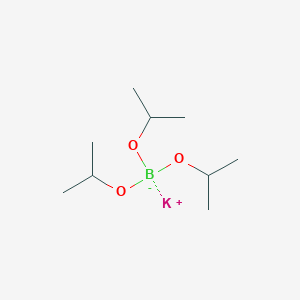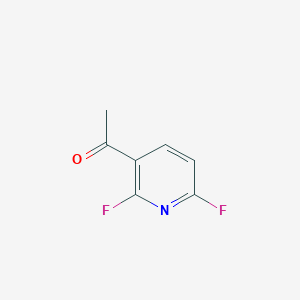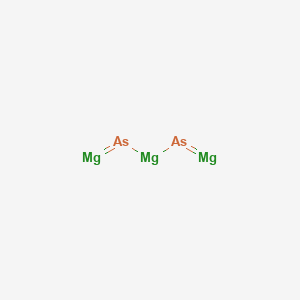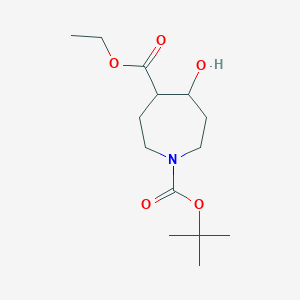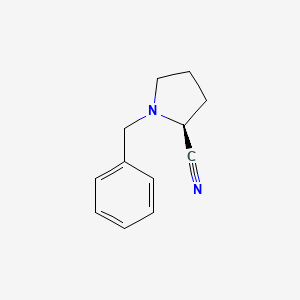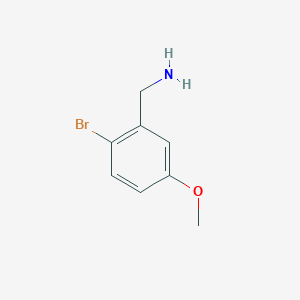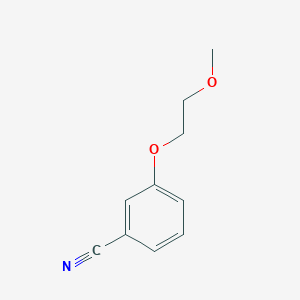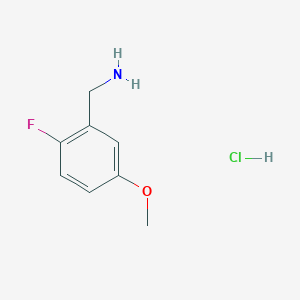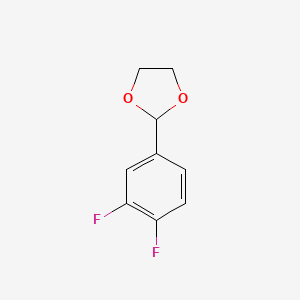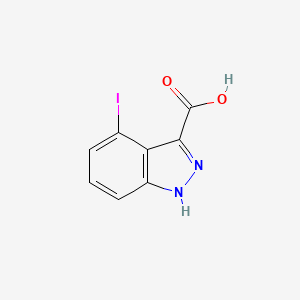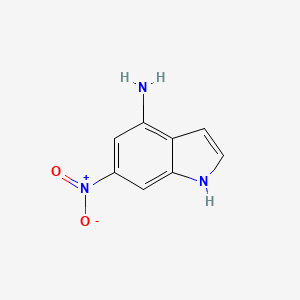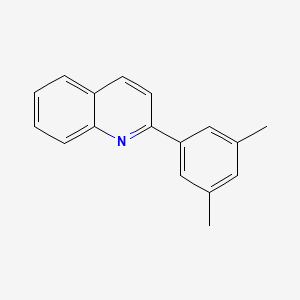
2-(3,5-Dimethylphenyl)quinoline
説明
2-(3,5-Dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H15N . Its average mass is 233.308 Da and its monoisotopic mass is 233.120453 Da . It is also known as 2-(3,5-Dimethylphenyl)chinolin in German and 2-(3,5-Diméthylphényl)quinoléine in French .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 2-(3,5-Dimethylphenyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dimethylphenyl)quinoline is characterized by a double ring structure and a heteroatom (N), which allows these compounds to be employed in various transformations .Physical And Chemical Properties Analysis
2-(3,5-Dimethylphenyl)quinoline has a boiling point of 375℃, a density of 1.087, and a flash point of 162℃ . It should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
3. Application in Organic Electronics
- Methods of Application : The compound is used in the fabrication of organic electronic devices. Its solubility in common solvents and good film-forming properties make it suitable for solution fabrication processes .
- Results or Outcomes : The use of this compound in organic electronics has resulted in devices with improved performance due to its high quantum efficiency .
4. Application in Medicinal Chemistry
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols .
- Results or Outcomes : The synthesis of quinoline derivatives has led to the discovery of compounds with potential biological and pharmaceutical activities .
5. Application in Organic Electronics
- Methods of Application : The compound is used in the fabrication of organic electronic devices. Its solubility in common solvents and good film-forming properties make it suitable for solution fabrication processes .
- Results or Outcomes : The use of this compound in organic electronics has resulted in devices with improved performance due to its high quantum efficiency .
6. Application in Medicinal Chemistry
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols .
- Results or Outcomes : The synthesis of quinoline derivatives has led to the discovery of compounds with potential biological and pharmaceutical activities .
Safety And Hazards
特性
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSSVSSSWIZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648815 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)quinoline | |
CAS RN |
1056451-44-5 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



